molecular formula C24H22N2O3S B1235444 N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-8-methyl-4-oxo-2-thieno[3,2-c][1]benzopyrancarboxamide

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-8-methyl-4-oxo-2-thieno[3,2-c][1]benzopyrancarboxamide

Cat. No.: B1235444
M. Wt: 418.5 g/mol
InChI Key: PWEOZCBEVAXSOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-8-methyl-4-oxo-2-thieno[3,2-c][1]benzopyrancarboxamide is a member of coumarins.

Scientific Research Applications

Chemical Synthesis and Modification

Research on the synthesis and modification of related compounds includes work on various substituted pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines. These compounds have shown potential in developing new chemical entities with varied applications, including medicinal chemistry (Paronikyan et al., 2016).

Pharmacological Studies

There is research on benzamide analogues related to this compound, which has been evaluated for binding to sigma-2 receptors, a target of interest in pharmacology. Studies like this often aim to understand the receptor interactions of novel compounds for potential therapeutic applications (Xu et al., 2005).

Antimicrobial and Antifungal Research

Compounds with similar structural motifs have been studied for their potential antimicrobial and antifungal properties. This includes research on new quinazolines and other related heterocyclic compounds, which are often explored for their ability to inhibit the growth of various bacteria and fungi (Desai et al., 2007).

Antitumor and Cytotoxic Studies

Similar compounds have been synthesized and evaluated for their antitumor and cytotoxic activities. These studies are crucial in the discovery of new anticancer drugs and understanding how different chemical structures can affect cancer cells (Mahmoud et al., 2018).

Radiosynthesis and Imaging Applications

Research has been conducted on the radiosynthesis of related compounds for potential use in tumor imaging. Such studies are significant in developing new diagnostic tools and understanding the distribution of these compounds in biological systems (Xu et al., 2009).

Properties

Molecular Formula

C24H22N2O3S

Molecular Weight

418.5 g/mol

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-8-methyl-4-oxothieno[3,2-c]chromene-2-carboxamide

InChI

InChI=1S/C24H22N2O3S/c1-15-6-7-20-18(12-15)22-19(24(28)29-20)13-21(30-22)23(27)25-9-11-26-10-8-16-4-2-3-5-17(16)14-26/h2-7,12-13H,8-11,14H2,1H3,(H,25,27)

InChI Key

PWEOZCBEVAXSOH-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC(=O)C3=C2SC(=C3)C(=O)NCCN4CCC5=CC=CC=C5C4

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C3=C2SC(=C3)C(=O)NCCN4CCC5=CC=CC=C5C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-8-methyl-4-oxo-2-thieno[3,2-c][1]benzopyrancarboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-8-methyl-4-oxo-2-thieno[3,2-c][1]benzopyrancarboxamide
Reactant of Route 3
Reactant of Route 3
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-8-methyl-4-oxo-2-thieno[3,2-c][1]benzopyrancarboxamide
Reactant of Route 4
Reactant of Route 4
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-8-methyl-4-oxo-2-thieno[3,2-c][1]benzopyrancarboxamide
Reactant of Route 5
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-8-methyl-4-oxo-2-thieno[3,2-c][1]benzopyrancarboxamide
Reactant of Route 6
Reactant of Route 6
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-8-methyl-4-oxo-2-thieno[3,2-c][1]benzopyrancarboxamide

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